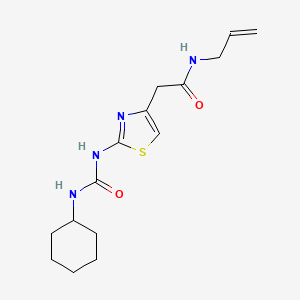

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2,10-11H,1,3-9H2,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXUXDBTQLRSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Urea Group: The thiazole intermediate is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects . Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is being investigated .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure (thiazole-acetamide-urea) is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?

- Methodology :

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacetic acid derivatives under basic conditions (e.g., KOH/EtOH) .

- Ureido group introduction : Reaction of the thiazole intermediate with cyclohexyl isocyanate in anhydrous DCM or THF, catalyzed by triethylamine .

- Allylation : Alkylation of the acetamide nitrogen with allyl bromide using NaH as a base in DMF .

- Key validation : Intermediate purity is confirmed via TLC and HPLC (>95% purity), with final structure verification by and .

Q. How is the compound characterized for structural integrity and purity?

- Analytical workflow :

- Spectroscopy : (δ 7.8–8.2 ppm for thiazole protons; δ 5.2–5.8 ppm for allyl group), (carbonyl signals at ~170 ppm), and FT-IR (amide I band at ~1650 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with C18 columns (ACN/HO gradient) to assess purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) while maintaining >90% yield .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for allylation to reduce toxicity .

- Continuous flow reactors : Improve reproducibility for industrial-scale production (validated for similar thiazole derivatives) .

- Trade-offs : Higher temperatures may degrade sensitive functional groups (e.g., ureido), necessitating real-time monitoring via inline FT-IR .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Approach :

- Dose-response profiling : Conduct MTT assays across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to establish IC variability .

- Target engagement studies : Use SPR (surface plasmon resonance) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., DprE1 enzyme for antitubercular activity) .

- Metabolomic profiling : LC-MS/MS to identify off-target effects or metabolite interference .

Q. What computational methods validate the structure-activity relationship (SAR) of this compound?

- Protocol :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases .

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) from analogs (e.g., 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide) to predict bioactivity .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

Experimental Design & Data Analysis

Q. How to design assays for evaluating enzymatic inhibition mechanisms?

- Framework :

- Kinetic assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenase targets) with varying substrate concentrations .

- Inhibitor reversibility : Pre-incubate enzyme with compound, then dilute to test activity recovery .

- Competitive vs. non-competitive : Lineweaver-Burk plots to determine inhibition mode .

Q. What statistical methods address variability in biological replicate data?

- Solutions :

- ANOVA with post-hoc tests : Compare mean IC values across ≥3 independent experiments .

- Grubbs’ test : Identify and remove outliers in dose-response curves .

- Bootstrap resampling : Estimate confidence intervals for EC in non-normal distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.